molecular formula C18H25N3 B12805403 Piperazine, 1-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methyl)-4-methyl- CAS No. 138222-78-3

Piperazine, 1-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methyl)-4-methyl-

Cat. No.: B12805403
CAS No.: 138222-78-3
M. Wt: 283.4 g/mol
InChI Key: MPMBGJXTJXFPSL-UHFFFAOYSA-N
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Description

Piperazine, 1-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methyl)-4-methyl- is a complex organic compound that features a piperazine ring substituted with a 2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methyl)-4-methyl- typically involves the reaction of piperazine with 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid. The mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methyl)-4-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the pyrrole group is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Piperazine, 1-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methyl)-4-methyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Piperazine, 1-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methyl)-4-methyl- involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-Dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(methylamino)ethanol
  • 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid
  • 1-(2,5-Dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(methylthio)ethanone

Uniqueness

Piperazine, 1-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methyl)-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

138222-78-3

Molecular Formula

C18H25N3

Molecular Weight

283.4 g/mol

IUPAC Name

1-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methyl]-4-methylpiperazine

InChI

InChI=1S/C18H25N3/c1-15-13-17(14-20-11-9-19(3)10-12-20)16(2)21(15)18-7-5-4-6-8-18/h4-8,13H,9-12,14H2,1-3H3

InChI Key

MPMBGJXTJXFPSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)CN3CCN(CC3)C

Origin of Product

United States

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